molecular formula C8H5BF3NO2 B1430940 2-Cyano-5-(trifluoromethyl)phenylboronic acid CAS No. 1375110-43-2

2-Cyano-5-(trifluoromethyl)phenylboronic acid

Cat. No. B1430940
M. Wt: 214.94 g/mol
InChI Key: YQGZUORHRHHHGC-UHFFFAOYSA-N
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Description

“2-Cyano-5-(trifluoromethyl)phenylboronic acid” is a chemical compound with the molecular formula C8H5BF3NO2 . It is used in various chemical reactions and has a molecular weight of 214.94 .


Molecular Structure Analysis

The molecular structure of “2-Cyano-5-(trifluoromethyl)phenylboronic acid” consists of a phenyl ring substituted with a cyano group at the 2nd position and a trifluoromethyl group at the 5th position .


Physical And Chemical Properties Analysis

“2-Cyano-5-(trifluoromethyl)phenylboronic acid” is a solid compound . The introduction of the -OCF3 group influences the acidity of similar compounds, depending on the position of a substituent .

Scientific Research Applications

Antimicrobial Activity

  • Scientific Field : Microbiology
  • Summary of Application : The compound has been synthesized and tested for its antimicrobial properties .
  • Methods of Application : The compound was synthesized and then tested against various microorganisms .
  • Results : The compound showed moderate antifungal activity and higher activity against Aspergillus niger, Escherichia coli, and Bacillus cereus .

Preparation of Antitumor Agents

  • Scientific Field : Oncology
  • Summary of Application : The compound is used as a reactant in the preparation of inhibitors of kinesin spindle protein (KSP), which are potential antitumor agents .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results : The results or outcomes are not specified in the source .

Suzuki-Coupling Reactions

  • Scientific Field : Organic Chemistry
  • Summary of Application : The compound is used as a reactant in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results : The results or outcomes are not specified in the source .

Suzuki–Miyaura Coupling

  • Scientific Field : Organic Chemistry
  • Summary of Application : The compound is used as a boron reagent in Suzuki–Miyaura coupling reactions .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results : The results or outcomes are not specified in the source .

Functionalization via Lithiation

  • Scientific Field : Organic Chemistry
  • Summary of Application : The compound is used for functionalization via lithiation and reaction with electrophiles .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results : The results or outcomes are not specified in the source .

Preparation of Potential Antagonist of Corticotropin-Releasing Hormone

  • Scientific Field : Biochemistry
  • Summary of Application : The compound is used to synthesize 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine, a potential antagonist of corticotropin-releasing hormone .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results : The results or outcomes are not specified in the source .

Safety And Hazards

“2-Cyano-5-(trifluoromethyl)phenylboronic acid” is considered hazardous. It may cause respiratory irritation and skin irritation. It is harmful if swallowed .

properties

IUPAC Name

[2-cyano-5-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BF3NO2/c10-8(11,12)6-2-1-5(4-13)7(3-6)9(14)15/h1-3,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQGZUORHRHHHGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(F)(F)F)C#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-5-(trifluoromethyl)phenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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